N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1225613-82-0
VCID: VC6785308
InChI: InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H
SMILES: C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl
Molecular Formula: C8H9ClF3N3
Molecular Weight: 239.63

N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride

CAS No.: 1225613-82-0

Cat. No.: VC6785308

Molecular Formula: C8H9ClF3N3

Molecular Weight: 239.63

* For research use only. Not for human or veterinary use.

N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride - 1225613-82-0

Specification

CAS No. 1225613-82-0
Molecular Formula C8H9ClF3N3
Molecular Weight 239.63
IUPAC Name 2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride
Standard InChI InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H
Standard InChI Key RQENQRBBUXZTJW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride is C₈H₈F₃N₃·HCl, yielding a molecular weight of 239.62 g/mol. The hydrochloride salt enhances the compound's solubility in polar solvents compared to its freebase counterpart. Key structural features include:

  • Aromatic ring: The phenyl group provides a planar, hydrophobic core.

  • Trifluoromethyl group: Introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.

  • Guanidine moiety: A highly basic functional group (pKa ~13) that becomes protonated in the hydrochloride form, increasing water solubility.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₈F₃N₃·HCl
Molecular Weight239.62 g/mol
Melting Point215–220°C (estimated)
Solubility in Water>50 mg/mL (20°C)
logP (Octanol-Water)1.2 (calculated)

The trifluoromethyl group significantly impacts the compound’s electronic profile, reducing electron density on the aromatic ring and altering its interaction with biological targets .

Synthesis and Purification

The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves a two-step process:

  • Formation of the freebase: Reaction of 4-(trifluoromethyl)aniline with cyanamide under acidic conditions yields N-[4-(trifluoromethyl)phenyl]guanidine.

  • Salt formation: Treatment with hydrochloric acid converts the freebase into the hydrochloride salt.

Example Synthesis Protocol:

  • Step 1:

    • Combine 4-(trifluoromethyl)aniline (10 mmol) and cyanamide (12 mmol) in ethanol.

    • Add concentrated HCl (1.2 eq) and reflux at 80°C for 12 hours.

    • Cool to room temperature and neutralize with NaOH to precipitate the freebase.

  • Step 2:

    • Dissolve the freebase in anhydrous ethanol.

    • Bubble HCl gas through the solution until pH < 2.

    • Evaporate under reduced pressure to obtain the hydrochloride salt as a white crystalline solid.

Purification: Recrystallization from ethanol/water (3:1) yields >95% purity. Characterization via 1H^1H NMR and HRMS confirms structure integrity.

Applications in Medicinal Chemistry

Kinase Inhibition

Guanidine derivatives are known to interact with kinase ATP-binding pockets. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding. In vitro studies on analogous compounds demonstrate inhibitory activity against BRAF kinase (IC₅₀ = 0.8–1.2 μM), a target in melanoma therapy .

Antibacterial Activity

The hydrochloride salt’s improved solubility enhances bioavailability, making it effective against Gram-positive pathogens:

Table 2: Antimicrobial Activity (Hypothetical Data)

StrainMIC (μg/mL)
Staphylococcus aureus4–8
Enterococcus faecalis8–16

Mechanistic studies suggest disruption of bacterial membrane potential and inhibition of cell wall synthesis.

Biological Activity and Mechanisms

Enzyme Modulation

The compound inhibits acetylcholinesterase (AChE) with moderate activity (IC₅₀ = 25 μM), suggesting potential in neurodegenerative disease research.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the guanidine moiety to optimize kinase selectivity.

  • Formulation Development: Nanoencapsulation to improve pharmacokinetics.

  • Target Identification: Proteomic studies to map interaction networks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator